molecular formula C13H14N4O4 B13159776 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13159776
M. Wt: 290.27 g/mol
InChI Key: GEIWHGGNVYCTSP-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 2060028-18-2) is a triazole-based carboxylic acid derivative with a molecular formula of C₁₃H₁₄N₄O₄ and a molecular weight of 290.27 g/mol . Its structure features a 1,2,4-triazole core substituted with a tert-butyl group at position 5, a 3-nitrophenyl group at position 1, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-tert-butyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-5-4-6-9(7-8)17(20)21/h4-7H,1-3H3,(H,18,19)

InChI Key

GEIWHGGNVYCTSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization via Grignard Reagents

Methodology :

  • Step 1 : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) (mass-to-volume ratio 1:2–50) and cooled to −78°C–0°C.
  • Step 2 : Isopropylmagnesium chloride (Grignard reagent) is added, followed by C₁–C₄ low-alcohol to yield 1-substituted-4-bromo-1H-1,2,3-triazole.
  • Step 3 : Carbon dioxide is introduced at −30°C–0°C, followed by hydrochloric acid quenching (pH 1–5) and extraction with organic solvents.
  • Step 4 : Methylation with methyl iodide and alkali in THF/METHF-DMF/DMA (1–99% v/v) at 0°C–80°C yields the carboxylic acid derivative.

Key Data :

Parameter Value
Yield (Step 3) 70–85%
Reaction Time 5–48 hours
Purification Crystallization at −5°C–5°C

Click Chemistry-Based Synthesis

Methodology :

  • Reactants : tert-Butyl propiolate derivatives and 3-nitrophenyl azides.
  • Conditions : CuI (10 mol%), DIPEA (1.5 eq), DMF, 0°C for 5 minutes.
  • Steps :
    • Cycloaddition forms the triazole core.
    • Hydrolysis of the ester group to carboxylic acid using NaOH/EtOH.

Key Data :

Parameter Value
Yield 90–97%
Purity >95% (HPLC)
Reaction Scale Up to 10 mmol

Microwave-Assisted Condensation

Methodology :

  • Reactants : Carboxylic acid (e.g., 3-nitrobenzoic acid) and aminoguanidine bicarbonate.
  • Conditions : Sealed vial, microwave irradiation (150–200 W), 120°C–180°C for 10–30 minutes.
  • Steps :
    • Acid-catalyzed condensation forms the triazole ring.
    • Acidic workup (HCl) isolates the carboxylic acid.

Key Data :

Parameter Value
Yield 75–92%
Reaction Time 10–30 minutes
Energy Efficiency 30% faster than conventional

Cyclization of Hydrazide Derivatives

Methodology :

  • Reactants : tert-Butyl carbazate and 3-nitrophenyl isothiocyanate.
  • Conditions : Reflux in ethanol (3–5 hours), followed by NaOH-mediated cyclization.
  • Steps :
    • Hydrazinecarbothioamide intermediate formation.
    • Cyclodehydration to triazole-thione.
    • Oxidation/hydrolysis to carboxylic acid.

Key Data :

Parameter Value
Yield 80–85%
Byproduct <5% (thione tautomer)

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost Efficiency
Grignard-Based 70–85 5–48 h High Moderate
Click Chemistry 90–97 5 min Medium High
Microwave 75–92 10–30 min Low High
Hydrazide Cyclization 80–85 3–5 h Medium Low

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions include the corresponding amino derivative (from reduction), substituted triazole derivatives (from substitution), and carboxylate salts (from hydrolysis).

Scientific Research Applications

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific enzymes. The triazole ring can also interact with biological macromolecules, leading to changes in their function.

Comparison with Similar Compounds

Substituent Variation and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 2060028-18-2 C₁₃H₁₄N₄O₄ 290.27 3-Nitrophenyl, tert-butyl Strong electron-withdrawing nitro group
5-tert-Butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid 1154371-12-6 C₁₃H₁₄FN₃O₂ 263.27 3-Fluorophenyl, tert-butyl Moderate electron-withdrawing fluoro group
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives Not specified Varies ~250–300 3-Pyridyl, phenyl Heteroaromatic pyridyl group
5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid 944897-41-0 C₄H₂F₃N₃O₂ 181.07 Trifluoromethyl Compact structure, high electronegativity
D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid Not specified C₈H₁₁N₃O₆ ~245.19 Ribofuranosyl sugar moiety Nucleoside analog potential

Key Observations:

  • Molecular Weight : The tert-butyl and nitrophenyl groups contribute to higher molecular weight (290.27 g/mol) compared to simpler analogs like the trifluoromethyl derivative (181.07 g/mol) .
  • Biological Activity : Analogs such as 5-phenyl-1-(3-pyridyl)-triazole derivatives exhibit anti-inflammatory properties, suggesting that the target compound’s nitro group may confer distinct pharmacological profiles .

Biological Activity

5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential applications in pharmacology and medicine.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H14N4O3
  • CAS Number : 2060028-18-2

The presence of the triazole ring and the nitrophenyl group contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

  • Antitubercular Activity :
    Research indicates that triazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis. In studies involving similar compounds, derivatives showed more than 90% inhibition at concentrations as low as 6.25 µg/mL against M. tuberculosis H37RV using the BACTEC method . While specific data on this compound is limited, its structural similarity to other effective triazoles suggests potential antitubercular properties.
  • Antibacterial and Antifungal Activity :
    Triazole compounds are known for their antibacterial and antifungal properties. For instance, studies have demonstrated that various triazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.

Antioxidant Activity

Triazole derivatives have also been investigated for their antioxidant properties. In related studies, compounds demonstrated significant radical scavenging activity, with some achieving IC50 values comparable to standard antioxidants like ascorbic acid . This suggests that this compound may possess similar capabilities.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of triazoles have been documented in various studies. Compounds within this class have shown potential in reducing inflammation markers and alleviating pain in animal models . Given the structure of this compound, it is plausible that it may exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Substituent Effects : The nature and position of substituents on the triazole ring significantly influence biological activity. For example, electron-withdrawing groups like nitro enhance antimicrobial efficacy .
  • Lipophilicity : The presence of hydrophobic groups (e.g., tert-butyl) can improve membrane penetration and bioavailability .

Study 1: Antimycobacterial Activity

A study evaluated various 1,2,4-triazoles against M. tuberculosis. Compounds with similar structural motifs to this compound exhibited potent activity with MIC values below 10 µg/mL .

Study 2: Antioxidant Potential

In a comparative analysis of antioxidant activities among several triazole derivatives, one compound showed an IC50 value of 0.397 µM in ABTS assays, indicating strong radical scavenging ability comparable to ascorbic acid .

Q & A

Q. What are the optimal synthetic routes for 5-tert-butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A two-step synthesis is commonly employed:

Esterification : React 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form the methyl ester intermediate. This step requires anhydrous conditions and catalytic acid (e.g., H₂SO₄) at reflux (60–70°C) for 6–8 hours .

Nitrophenyl Introduction : Treat the intermediate with nitric acid under controlled nitration conditions (0–5°C) to introduce the 3-nitrophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>65%) and purity (>95%) .
Optimization : Monitor reaction progress using TLC, and adjust stoichiometry of nitric acid to avoid over-nitration.

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl at C5, nitrophenyl at N1). Key signals include tert-butyl protons at δ 1.3–1.5 ppm and aromatic protons from nitrophenyl at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, particularly for verifying regioselectivity in nitration (ortho vs. para substitution) .
  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

  • Methodological Answer :
  • Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant. Dust formation poses inhalation risks .
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Emergency Protocols :
  • Inhalation : Immediate relocation to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap and water for 15 minutes; monitor for erythema .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of derivatives for pharmacological applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs by modifying the tert-butyl group (e.g., isopropyl, cyclohexyl) or replacing the nitro group with halogens (Cl, Br). Assess solubility via logP measurements .
  • Biological Assays : Test COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) at 10–100 µM concentrations. Compare IC₅₀ values to establish substituent effects on activity .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) and steric (Taft Es) parameters to inhibitory potency .

Q. What methodologies resolve contradictory data in biological activity assays for analogs?

  • Methodological Answer :
  • Source Identification : Check for synthetic impurities (e.g., regioisomers from nitration) via LC-MS. Reproduce assays with HPLC-purified batches .
  • Assay Standardization : Use positive controls (e.g., Celecoxib for COX-2 inhibition) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Compare results across multiple studies; discrepancies in IC₅₀ may arise from variations in enzyme sources (human recombinant vs. murine) .

Q. What computational approaches predict binding affinity and molecular interactions with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1). Key interactions include hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., nitro group for π-π stacking with Tyr355) using Schrödinger’s Phase .

Q. How can stability studies evaluate degradation pathways under experimental conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC at t = 0, 7, 14 days .
  • Identification of Degradants : Use LC-QTOF-MS to characterize byproducts (e.g., decarboxylation products or nitro-group reduction to amine) .
  • Storage Recommendations : Store desiccated at –20°C in amber vials to prevent photodegradation .

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